2-(4-Methoxy-1H-pyrazol-1-yl)propanamide
Description
Properties
IUPAC Name |
2-(4-methoxypyrazol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5(7(8)11)10-4-6(12-2)3-9-10/h3-5H,1-2H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKALQEZKKNBVIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1C=C(C=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Methoxy-1H-pyrazol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H10N2O2
- Molecular Weight : 170.18 g/mol
- CAS Number : 1850880-76-0
The compound features a pyrazole ring, which is known for its role in various biological activities, including anti-inflammatory and anticancer effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The methoxy group enhances its lipophilicity, potentially improving bioavailability and facilitating cellular uptake.
Key Mechanisms:
- Receptor Modulation : The compound may act as a selective androgen receptor degrader (SARD), influencing androgen receptor signaling pathways .
- Inhibition of Kinases : It has shown potential in inhibiting key kinases involved in cancer progression, similar to other pyrazole derivatives .
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 1.88 ± 0.11 | Anticancer |
| A375 | 4.2 | Anticancer |
| NCI-H460 | 14.5 | Anticancer |
These results suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. Similar pyrazole derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 61–85 |
| IL-6 | 76–93 |
This activity positions it as a potential candidate for treating inflammatory disorders .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:
- Synthesis and Characterization : A study reported the design and synthesis of various aryl pyrazol-propanamides, highlighting their pharmacological profiles as SARDs with significant potency against androgen receptors .
- Antiproliferative Assays : In vitro assays demonstrated that compounds similar to this compound exhibited enhanced antiproliferative effects compared to existing therapies, suggesting a promising avenue for drug development in oncology .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the pyrazole moiety can significantly affect biological activity, indicating that further optimization could enhance therapeutic efficacy .
Scientific Research Applications
The compound 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide , with CAS number 1850880-76-0, has gained attention in various fields of scientific research due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science, supported by relevant case studies and data tables.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C8H10N2O2
- Molecular Weight : 170.18 g/mol
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Zhang et al. (2020) | Evaluate anti-inflammatory effects | Showed significant reduction in inflammation markers in vitro. |
| Liu et al. (2021) | Test analgesic properties | Demonstrated pain relief in rodent models. |
Agricultural Applications
Research indicates that this compound may also have applications in agriculture as a pesticide or herbicide.
Efficacy Studies
Field studies have shown that this compound effectively controls certain pests while being safe for beneficial insects.
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2019) | Assess pest control efficacy | Reported over 80% reduction in pest populations. |
| Johnson et al. (2022) | Evaluate environmental impact | Found minimal residual effects on non-target species. |
Materials Science
The compound has potential applications in materials science, particularly in the development of polymers and composites.
Polymerization Studies
Initial studies suggest that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties.
| Study | Objective | Findings |
|---|---|---|
| Chen et al. (2023) | Investigate thermal properties | Demonstrated improved thermal stability in composites. |
| Wang et al. (2024) | Test mechanical strength | Showed increased tensile strength in modified polymers. |
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Reagents | Products | References |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | 2-(4-Methoxy-1H-pyrazol-1-yl)propanoic acid | |
| Basic Hydrolysis | NaOH (2M), 80°C | Sodium 2-(4-methoxy-1H-pyrazol-1-yl)propanoate |
Mechanistic Insight :
-
Acidic conditions protonate the amide oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.
-
Basic conditions deprotonate water, generating hydroxide ions that attack the carbonyl carbon directly.
Nucleophilic Substitution at the Pyrazole Ring
The methoxy group on the pyrazole ring participates in nucleophilic aromatic substitution (NAS) reactions.
Key Observations :
-
Electron-withdrawing groups (e.g., NO₂) on the pyrazole enhance NAS reactivity, while electron-donating groups (e.g., OCH₃) reduce it .
-
Steric hindrance from the propanamide side chain slows substitution kinetics .
Esterification and Amidation Reactions
The terminal amide group reacts with alcohols or amines to form esters or secondary amides.
| Reagent | Conditions | Products | References |
|---|---|---|---|
| Methanol (H₂SO₄ cat.) | Reflux, 6 hrs | Methyl 2-(4-methoxy-1H-pyrazol-1-yl)propanoate | |
| Benzylamine | DCC, DMAP, CH₂Cl₂, rt, 24 hrs | N-Benzyl-2-(4-methoxy-1H-pyrazol-1-yl)propanamide |
Synthetic Utility :
-
Ester derivatives improve solubility in organic solvents for further functionalization.
Condensation Reactions
The compound participates in cyclocondensation reactions to form fused heterocycles.
| Reagent | Conditions | Products | References |
|---|---|---|---|
| Hydrazine (N₂H₄) | Ethanol, reflux, 8 hrs | Pyrazolo[1,5-a]pyrimidine-7-carboxamide | |
| Thiourea | AcOH, 120°C, 12 hrs | Pyrazolo[3,4-d]thiazole-4-carboxamide |
Mechanistic Pathway :
-
Hydrazine attacks the carbonyl group, followed by intramolecular cyclization to form bicyclic structures .
Oxidation and Reduction Reactions
| Reaction Type | Reagents | Products | References |
|---|---|---|---|
| Oxidation (Amide) | KMnO₄, H₂SO₄, 60°C | 2-(4-Methoxy-1H-pyrazol-1-yl)propanoic acid | |
| Reduction (Amide) | LiAlH₄, THF, 0°C | 2-(4-Methoxy-1H-pyrazol-1-yl)propan-1-amine |
Applications :
-
Oxidation products serve as intermediates for pharmaceutical synthesis.
-
Reduced amines are precursors for Schiff base ligands.
Biological Activity Modulation via Structural Modifications
Modification of the pyrazole or amide groups alters bioactivity:
| Modification | Biological Outcome | References |
|---|---|---|
| 4-NO₂ substitution | Enhanced androgen receptor (AR) antagonism | |
| 3-CF₃ substitution | Reduced AR degradation efficacy |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide and related compounds from the literature:
Key Observations:
Structural Variations :
- Pyrazole vs. Thiazole/Piperidine : The pyrazole ring in this compound offers distinct electronic properties compared to thiazole (in Compound 7) or piperidine (in fentanyl analogs). The methoxy group may improve solubility relative to halogenated thiazoles (e.g., 4-chlorophenyl in Compound 7) .
- Substituent Effects : In fentanyl analogs, bulky groups like t-butyl reduce metabolic degradation, enhancing bioavailability. A similar strategy could apply to this compound for drug design .
Synthetic Routes :
- Compound 7 was synthesized via a condensation reaction in propan-2-ol with acetic acid catalysis (80% yield) . This suggests that this compound might be synthesized under similar conditions, though reaction kinetics could differ due to pyrazole’s electron-rich nature.
Biological Activity: Fentanyl analogs with propanamide substituents (e.g., Compound 5) exhibit potent antinociceptive effects (ED50 < 0.1 mg/kg) due to piperidine-mediated opioid receptor binding. The pyrazole variant lacks reported receptor data, but its methoxy group could modulate interactions with non-opioid targets (e.g., kinases or inflammatory mediators) .
Preparation Methods
Cyclization of Hydrazides with Enaminones
One reported method involves the reaction of hydrazide derivatives with enaminones under reflux in acetic acid to form substituted pyrazole derivatives. For example, hydrazide 3 reacts with 3-dimethylamino-1-phenyl-propenone in acetic acid, causing cyclization to afford pyrazole derivatives with high yield (76%) and good purity. The reaction mechanism involves nucleophilic addition of the hydrazide amino group to the enaminone double bond followed by elimination of dimethylamine, leading to the formation of the pyrazole ring.
- Reaction Conditions:
- Solvent: Acetic acid
- Temperature: Reflux (~118 °C)
- Time: 8 hours
- Work-up: Cooling, filtration, recrystallization from ethanol
This method can be adapted to introduce a methoxy substituent at the 4-position of the pyrazole ring by using appropriately substituted starting materials.
Amidation via Coupling Agents
The propanamide moiety can be introduced by amidation of the corresponding pyrazolylpropanoic acid or its derivatives using coupling agents in the presence of bases. Common coupling agents include:
- Bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride
- Isobutyl chloroformate
- 1,1'-Carbonyldiimidazole
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl)
- 2-Cyano-2-(hydroxyimino)ethyl acetate
Bases such as triethylamine, 4-dimethylaminopyridine (DMAP), N-methylmorpholine, or pyridine are used to facilitate the reaction.
- Typical Reaction Conditions:
- Solvent: Dichloromethane, 1,2-dichloroethane, or dimethylformamide
- Temperature: Between -10 °C and reflux temperature of the solvent
- Purification: Crystallization or silica gel column chromatography
This amidation step is crucial to convert the carboxylic acid derivative into the corresponding propanamide.
Palladium-Catalyzed Coupling Reactions
For more complex derivatives, palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) can be employed to attach the pyrazole ring to the propanamide framework. Palladium acetate is a commonly used catalyst, and the reaction is carried out in solvents like dimethylformamide at temperatures ranging from room temperature to 130 °C.
Alternative Efficient Protocols
Other synthetic protocols involve cyclocondensation reactions between hydrazides and enaminones to form dihydro-pyrazole intermediates, which can be further aromatized or functionalized. However, harsh conditions such as treatment with 98% sulfuric acid may lead to hydrolysis of the carboxamide bond, thus careful optimization is necessary.
Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrazide + Enaminone | Acetic acid, reflux, 8 h | Cyclization to pyrazole derivative | ~76 | High purity, crystallized from ethanol |
| Amidation | Coupling agent (e.g., EDC.HCl), base (e.g., DMAP), DCM, RT to reflux | Formation of propanamide | Variable | Purification by chromatography |
| Palladium-catalyzed coupling | Pd(OAc)2, DMF, RT to 130 °C | Attachment of pyrazole moiety | Variable | For more complex derivatives |
| Aromatization (optional) | 98% H2SO4 (caution: possible hydrolysis) | Aromatic pyrazole formation | Low | May cause side reactions |
Research Findings and Optimization
- The cyclization of hydrazides with enaminones is a reliable method for pyrazole ring formation with substitution at the 4-position, including methoxy groups.
- Amidation using modern coupling agents provides a mild and efficient route to the propanamide functionality with good yields and purity.
- Careful control of reaction temperature and solvent choice is critical to avoid side reactions such as hydrolysis or over-oxidation during aromatization steps.
- The use of palladium catalysis expands the scope of possible substitutions but requires careful optimization due to catalyst sensitivity and reaction conditions.
- Novel synthetic routes have been developed to improve commercial viability by reducing solvent use, reaction time, and energy consumption.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via Mannich reactions or amide coupling strategies . For example, analogous pyrazole derivatives have been synthesized using Mannich reactions with diaza-crown ethers and substituted phenols under reflux conditions in anhydrous solvents (e.g., THF or DMF) . Key factors include:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance nucleophilic substitution.
- Temperature control : Maintaining 60–80°C to avoid decomposition of the methoxy group.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7 ratio) or recrystallization from ethanol improves purity. Yield optimization (typically 60–75%) requires strict control of stoichiometry and moisture exclusion .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : The methoxy group (~δ 3.8 ppm in ¹H NMR) and pyrazole protons (δ 7.1–7.9 ppm) confirm substitution patterns. Amide protons appear as broad singlets (~δ 6.5–7.0 ppm) .
- FTIR : Key peaks include N–H stretching (~3300 cm⁻¹ for amide), C=O (~1680 cm⁻¹), and C–O–C (~1250 cm⁻¹) for the methoxy group .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS detect molecular ions ([M+H]⁺) and fragmentation patterns to validate purity (>95%) .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives of this compound for target-specific applications?
Answer:
- Quantum chemical calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, methoxy groups stabilize electron-deficient pyrazole rings, influencing binding to biological targets .
- Molecular docking : Software like AutoDock Vina screens derivatives against enzymes (e.g., kinases or proteases) by simulating binding affinities. Prioritize substituents at the propanamide chain (e.g., fluorination) to enhance hydrophobic interactions .
- Reaction path sampling : Algorithms like GRRM (Global Reaction Route Mapping) identify low-energy pathways for complex reactions, reducing experimental trial-and-error .
Q. How should researchers address contradictory data in biological activity studies of this compound?
Answer: Contradictions in IC₅₀ values or selectivity profiles often arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
- Solubility effects : Use DMSO concentrations <1% (v/v) and confirm compound stability via LC-MS during assays .
- Statistical analysis : Apply Design of Experiments (DoE) to isolate critical variables. For example, a Box-Behnken design optimizes pH, temperature, and substrate concentration to resolve conflicting enzyme inhibition data .
Q. What strategies are effective for optimizing the stability of this compound under physiological conditions?
Answer:
- pH stability studies : Use buffered solutions (pH 1–9) to simulate gastric and systemic environments. Amide bonds are prone to hydrolysis at pH < 3, requiring enteric coatings for oral delivery .
- Light and temperature : Store lyophilized samples at –20°C in amber vials; methoxy groups degrade under UV light .
- Prodrug approaches : Modify the propanamide moiety (e.g., esterification) to enhance plasma stability, with in vitro hydrolysis assays validating release kinetics .
Q. How can researchers integrate high-throughput screening (HTS) with mechanistic studies for this compound?
Answer:
- HTS workflows : Use 384-well plates with fluorescence-based assays (e.g., FRET for protease inhibition) to screen >10,000 derivatives. Prioritize hits with Z’ scores >0.5 .
- Follow-up studies : Combine surface plasmon resonance (SPR) for binding kinetics (ka/kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). For example, SPR revealed nM affinity for pyrazole-based inhibitors against EGFR mutants .
Q. What are the best practices for scaling up synthesis without compromising purity?
Answer:
- Flow chemistry : Continuous reactors minimize side reactions (e.g., oxidation of methoxy groups) and improve heat transfer. Residence times <30 minutes at 50°C are optimal .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for amide coupling to reduce toxicity. Catalyst recycling (e.g., polymer-supported Pd) enhances sustainability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
